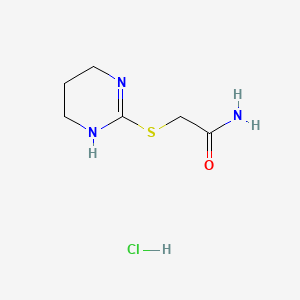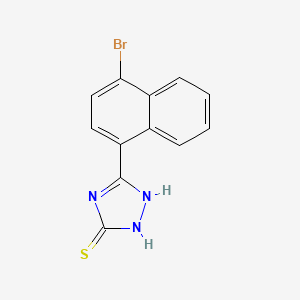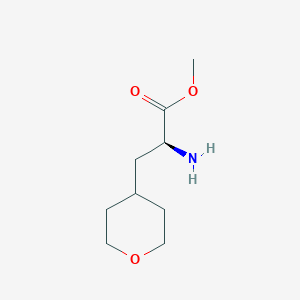![molecular formula C10H20ClN B13470279 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Vorbereitungsmethoden
The synthesis of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions.
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions.
Attachment of the methanamine group:
Conversion to hydrochloride salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Alkyl halides, amines.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and pathways .
Vergleich Mit ähnlichen Verbindungen
1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride can be compared with other similar compounds:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but differs in the functional groups attached, leading to different reactivity and applications.
tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C10H20ClN |
|---|---|
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-8(2,3)10-4-9(5-10,6-10)7-11;/h4-7,11H2,1-3H3;1H |
InChI-Schlüssel |
KHTCANPHXBISHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12CC(C1)(C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)






![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)


![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
